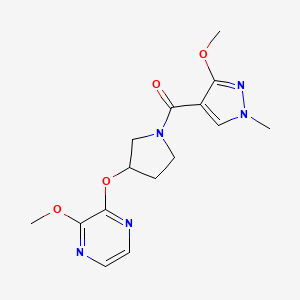

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4/c1-19-9-11(12(18-19)22-2)15(21)20-7-4-10(8-20)24-14-13(23-3)16-5-6-17-14/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOGNJQSKXDSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone represents a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 301.35 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that enhances its pharmacological profile.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR, which are critical in various cancers. For instance, studies have demonstrated that related pyrazole compounds effectively inhibit tumor growth in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting a mechanism that disrupts bacterial cell integrity . The compound's ability to inhibit the growth of pathogens makes it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound may possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction of the pyrazole moiety with specific protein targets involved in cell signaling pathways plays a crucial role in its efficacy against tumors and pathogens.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives:

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Compounds similar to the target molecule have shown significant antitumor effects in various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in breast cancer cells, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : Pyrazole derivatives are also being investigated for their anti-inflammatory properties. They may inhibit key inflammatory pathways and cytokine production, which is beneficial in treating chronic inflammatory diseases .

- Antimicrobial Properties : Some pyrazole-based compounds have been reported to possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been explored through various methods, often involving multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to enhance biological activity.

Key Synthesis Steps:

- Formation of the Pyrazole Ring : The initial step typically involves the reaction of appropriate hydrazines with carbonyl compounds.

- Functionalization : Subsequent reactions introduce methoxy and pyrrolidine moieties to improve solubility and bioactivity.

- Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm their structures .

Case Studies

Several case studies highlight the application of pyrazole derivatives in drug development:

- Golidocitinib : A notable example is Golidocitinib, which incorporates similar pyrazole structures and acts as a JAK1 inhibitor with promising antineoplastic activity. This compound has undergone clinical trials and demonstrates the therapeutic potential of pyrazole derivatives in oncology .

- Combination Therapies : Research has shown that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance cytotoxic effects against resistant cancer cell lines. This synergistic approach is being actively studied to improve treatment outcomes for patients with challenging cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems and substituent patterns. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings

Bioactivity Trends: Pyrazole-thiophene hybrids (e.g., compound 7a) exhibit broad-spectrum antimicrobial activity due to electron-withdrawing groups (cyano, amino) enhancing membrane penetration . Thiol-containing pyrazole-triazole hybrids (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) show radical-scavenging activity, suggesting the target compound’s methoxy groups might confer similar antioxidant properties .

Synthetic Complexity :

- The target compound’s pyrrolidine-pyrazine linkage introduces steric and electronic challenges compared to simpler pyrazole-thiophene or pyridine analogs. This complexity may require advanced coupling reagents or catalysts, as seen in multi-step syntheses of bis-pyridine derivatives .

Pharmacokinetic Considerations: Methoxy groups generally enhance metabolic stability but reduce aqueous solubility. Compared to cyano- or thiol-substituted analogs (e.g., compound 7a or 6a,b), the target compound may exhibit longer half-lives but require formulation optimization for bioavailability .

Q & A

Basic: What are the common synthetic routes for preparing (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Functionalization of the pyrazole ring via alkylation or nitration. For example, 3-methoxy-1-methyl-1H-pyrazol-4-yl intermediates are synthesized using hydrazine derivatives and ketones under reflux conditions in ethanol or acetic acid .

- Step 2: Coupling the pyrazole moiety with a pyrrolidine derivative. This may involve nucleophilic substitution or amide bond formation, as seen in similar compounds where pyrrolidinyl groups are introduced via reaction with chloroacetyl chloride or activated esters .

- Step 3: Introduction of the 3-methoxypyrazinyloxy group. A Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) is often employed to attach the pyrazine moiety to the pyrrolidine oxygen .

Key Reagents: Diazomethane for methylation, triethylamine as a base, and column chromatography (ethyl acetate/hexane) for purification .

Advanced: How can researchers optimize reaction yields for the methoxypyrazine-pyrrolidine coupling step?

Methodological Answer:

Yield optimization requires:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrrolidine oxygen. Evidence from similar pyrazine-pyrrolidine couplings shows DMF increases reactivity by stabilizing transition states .

- Catalysis: Use of catalytic Cu(I) or Pd(II) to facilitate cross-coupling reactions, as reported in pyrazine-aryl ether syntheses .

- Temperature Control: Maintaining −20°C to 0°C during coupling minimizes side reactions (e.g., hydrolysis of methoxy groups), as demonstrated in diazomethane-mediated alkylations .

- Real-Time Monitoring: TLC or HPLC tracking of reaction progress prevents over-reaction, which can degrade the methoxypyrazine moiety .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign methoxy groups (δ ~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and pyrazole/pyrrolidine protons (δ 6.5–8.0 ppm for aromatic protons; δ 2.5–3.5 ppm for pyrrolidine CH₂) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈N₄O₃, expected m/z 302.1382) .

- IR Spectroscopy: Detect carbonyl stretches (~1650–1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Comparative Assay Design: Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to eliminate variability. For example, discrepancies in anti-inflammatory activity may arise from differing LPS concentrations in cell models .

- Molecular Docking: Use software like AutoDock to compare binding affinities with targets (e.g., COX-2 or kinases). Evidence shows the methoxypyrazine group may interact variably with hydrophobic enzyme pockets .

- Metabolite Profiling: LC-MS/MS to identify active metabolites that may contribute to divergent results in vivo vs. in vitro .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (ethyl acetate:hexane, 1:4 to 1:1) to separate polar byproducts .

- Recrystallization: Ethanol or methanol/water mixtures yield high-purity crystals, as demonstrated for structurally similar pyrazole-pyrrolidinones .

- Prep-HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: How can computational methods aid in predicting the compound’s conformational stability?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict torsional angles between pyrazole and pyrrolidine rings. Studies on analogous compounds show dihedral angles of 16–52° influence bioactivity .

- MD Simulations: Simulate solvation (e.g., in water or DMSO) to assess stability of the methoxypyrazine-pyrrolidine linkage. RMSD plots can identify flexible regions prone to hydrolysis .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Intermediate Stability: The methoxypyrazine group is sensitive to light and moisture. Use amber glassware and anhydrous solvents during large-scale reactions .

- Exothermic Reactions: Control temperature during diazomethane additions to prevent runaway reactions. Jacketed reactors with cooling loops are recommended .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations. A non-competitive inhibition pattern (unchanged Km, reduced Vmax) suggests binding to an allosteric site .

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding residues. For example, the pyrazole ring may form hydrogen bonds with catalytic lysines .

Basic: What solvents and conditions stabilize the compound during storage?

Methodological Answer:

- Storage Conditions: −20°C in amber vials under argon. Aqueous solutions (e.g., PBS) should include 0.1% BSA to prevent aggregation .

- Compatibility: Avoid DMSO >6 months due to gradual sulfoxide decomposition .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?

Methodological Answer:

- Synthesis of ¹⁵N-Labeled Analog: Introduce ¹⁵N at the pyrazine ring via reaction with ¹⁵N-enriched ammonia .

- LC-MS/MS Analysis: Track labeled metabolites in hepatocyte models to identify Phase I/II metabolic pathways (e.g., hydroxylation at the pyrrolidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.